molecular formula C18H21BrN2O5 B5123184 Prop-2-en-1-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Prop-2-en-1-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5123184
M. Wt: 425.3 g/mol
InChI Key: FSPKXLKYQUWLIA-UHFFFAOYSA-N
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Description

The compound Prop-2-en-1-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the tetrahydropyrimidine-5-carboxylate family, a class of heterocyclic compounds with diverse pharmacological and material applications. Its structure comprises:

  • Position 1: An ethyl group.
  • Position 5: A prop-2-en-1-yl (allyl) ester, enhancing lipophilicity compared to methyl or ethyl esters.
  • Position 6: A methyl group.

Modifications, such as post-synthetic esterification (e.g., allylation), may follow procedures similar to those in , where trimethylsilylethyl esters were prepared .

Properties

IUPAC Name

prop-2-enyl 6-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-ethyl-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O5/c1-5-7-26-17(23)14-10(3)21(6-2)18(24)20-15(14)11-8-12(19)16(22)13(9-11)25-4/h5,8-9,15,22H,1,6-7H2,2-4H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPKXLKYQUWLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC(=C(C(=C2)Br)O)OC)C(=O)OCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the brominated phenyl precursor, followed by the introduction of the hydroxyl and methoxy groups. The final step involves the formation of the tetrahydropyrimidine ring and the esterification of the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The brominated phenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the brominated phenyl group may yield a phenyl group.

Scientific Research Applications

Prop-2-en-1-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the hydroxyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound’s structural and functional distinctions from related derivatives are analyzed below.

Substituent Effects on Physicochemical Properties

Aryl Group at Position 4
  • Target Compound: The 3-bromo-4-hydroxy-5-methoxyphenyl group combines electron-withdrawing (Br), electron-donating (OH, OMe), and hydrogen-bonding capabilities. This contrasts with: Phenyl derivatives (e.g., : ethyl 4-phenyl-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate), which lack halogen or hydroxyl groups . 3-Ethoxy-4-hydroxyphenyl (), where ethoxy enhances lipophilicity but reduces hydrogen bonding compared to methoxy .
Ester Group at Position 5
  • Prop-2-en-1-yl ester (allyl ester) in the target compound may improve metabolic stability and membrane permeability compared to:
    • Ethyl esters (), which are more hydrolytically labile .
    • Methyl esters (), which are smaller and less lipophilic .

Crystallographic and Hydrogen-Bonding Patterns

  • Hydrogen Bonding: The hydroxyl group in the target compound’s aryl substituent may form intramolecular or intermolecular hydrogen bonds, as seen in (monohydrate structure with O–H···O bonds) and (3-ethoxy-4-hydroxyphenyl derivative) .
  • Crystal Packing : Bromine’s steric effects may influence packing efficiency compared to smaller substituents like chlorine () or methoxy () .

Comparative Data Table

Compound Name R1 R4 Substituent R5 Ester R6 Key Properties/Activities References
Target Compound Ethyl 3-Br-4-OH-5-OMe-phenyl Prop-2-en-1-yl Methyl Potential H-bonding, lipophilicity -
Ethyl 4-phenyl-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate Ethyl Phenyl Ethyl Methyl Baseline structure
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate monohydrate - 3-EtO-4-OH-phenyl Methyl Methyl H-bonding, crystallinity
Ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate - 3-Br-4-Cl-phenyl Ethyl Methyl Hydrophobic, halogenated
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate - Furan-2-yl Ethyl Methyl Antioxidant (IC₅₀: 0.6 mg/mL)

Biological Activity

Prop-2-en-1-yl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with various substituents that contribute to its biological activity. The presence of the bromo , hydroxy , and methoxy groups on the phenyl ring enhances its reactivity and interaction with biological targets.

Property Value
Molecular Weight338.15 g/mol
IUPAC NameThis compound
LogP3.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include the condensation of appropriately substituted pyrimidine derivatives with bromo-substituted phenols. The synthetic routes often employ standard organic reactions such as nucleophilic substitutions and cyclization under controlled conditions to yield the desired product in good yields.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the tetrahydropyrimidine structure. For instance, analogs have shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
Prop-2-en-1-yl derivativeHCT116 (Colon Cancer)6.2
Prop-2-en-1-yl derivativeT47D (Breast Cancer)27.3

These findings suggest that the compound may exert its anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition properties . It has been shown to interact with specific enzymes involved in cancer progression and inflammation:

Enzyme Target Effect
Cyclooxygenase (COX)Inhibition observed
Protein Kinase B (AKT)Inhibition observed

These interactions indicate potential therapeutic applications in treating inflammatory diseases and cancer.

The proposed mechanism of action involves binding to the active sites of target enzymes, leading to inhibition of their activity. This binding is facilitated by hydrogen bonding and hydrophobic interactions due to the presence of functional groups in the compound.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Anticancer Effects : A study demonstrated that derivatives similar to prop-2-en-1-yl exhibited significant growth inhibition in human breast cancer cells compared to controls.
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of inflammatory markers, suggesting a role in modulating immune responses.

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